Vonoprazan Fumarate - 881681-01-2

Vonoprazan Fumarate

Catalog Number: EVT-286485
CAS Number: 881681-01-2
Molecular Formula: C21H20FN3O6S
Molecular Weight: 461.4644
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vonoprazan Fumarate (TAK-438) is a novel, orally active, potassium-competitive acid blocker (P-CAB) [, , ]. It represents a new class of antisecretory drugs [, ], offering a potent and long-lasting inhibitory effect on gastric acid secretion []. Vonoprazan Fumarate is distinct from traditional proton-pump inhibitors (PPIs) in its mechanism of action, offering advantages such as rapid onset of action and prolonged inhibition of intragastric acidity [].

Synthesis Analysis
  • Four-Step Process: Starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, the process involves ester hydrolyzing, methylamine substitution, sulfonyl chloride substitution, and amide reduction []. This strategy focuses on controllable impurity and acceptable overall yield [].
  • Five-Step Process: This method utilizes 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (I) as a starting material and involves alcoholysis reaction with 2-fluorobenzonitrile, cycloaddition reaction with furan, Boc protection, sulfonyl chloride substitution, and deprotection followed by salt formation with fumaric acid []. This method emphasizes fewer reaction steps, mild reaction conditions, and suitability for industrial production [].
  • Alternative Pathway: This route employs 2'-fluoroacetophenone (II) as a starting material and involves reacting with ammonium acetate, cyclization with 2-bromopropanal, sulfonyl chloride substitution, N-bromosuccinimide substitution, methylamination, and salt formation with fumaric acid []. This method avoids toxic reagents and offers advantages such as simple technology, mild conditions, and high yield [].
  • Intermediate Synthesis: A dedicated method focuses on the synthesis of the Vonoprazan Fumarate intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-methanal []. Starting with 2-fluoroacetophenone, the process involves condensation with allylamine, ring-closing reaction catalyzed by a metal catalyst, followed by sequential bromination, hydrolysis, and oxidation [].
Mechanism of Action

Vonoprazan Fumarate acts as a potassium-competitive acid blocker [, , , , ]. It binds reversibly to the potassium-binding site of the H+, K+-ATPase enzyme in gastric parietal cells [, ]. This binding prevents the enzyme from transporting potassium ions into the cell, ultimately blocking gastric acid secretion []. The reversible and competitive nature of binding differentiates it from PPIs, which bind irreversibly [].

Physical and Chemical Properties Analysis
  • High Water Solubility: The pyroglutamate salt of Vonoprazan (TAK-438P) exhibits high water solubility, making it suitable for injection dosage forms [].
  • Stability: Vonoprazan Fumarate has shown good stability in specific formulations, indicating its suitability for pharmaceutical development [].
  • Crystalline Forms: Research indicates the existence of different crystalline forms of Vonoprazan Fumarate, each with potentially unique properties [, ].
Applications
  • In Vitro Metabolism Studies: Researchers have utilized Vonoprazan Fumarate to investigate its metabolic pathways and the enzymes involved in its metabolism, both in human hepatocytes and in rat and dog models [, ]. This research helps in understanding the pharmacokinetic profile and potential drug-drug interactions [].
  • Bioequivalence Studies: The development and validation of LC-MS/MS methods for quantifying Vonoprazan Fumarate in biological samples enable researchers to conduct bioequivalence studies [, ]. This research ensures the consistency and effectiveness of different formulations and drug delivery methods [].
  • Drug Impurity Analysis: Vonoprazan Fumarate research involves identifying and characterizing process-related impurities using techniques like HPLC and LC-MS []. This analysis ensures the purity and safety of the drug substance [].
  • Formulation Development: Researchers have developed various formulations of Vonoprazan Fumarate, including enteric-coated tablets, capsules, and effervescent tablets [, , ]. These formulations aim to improve drug delivery, enhance patient compliance, and optimize therapeutic outcomes [, , ].
  • Drug-Drug Interaction Studies: Due to its metabolism by cytochrome P450 enzymes, in vitro and in vivo studies using probe drug cocktails have been conducted to assess the potential for drug-drug interactions with Vonoprazan Fumarate [].

TAK-438

Compound Description: TAK-438 is the free base form of Vonoprazan Fumarate. [] It exhibits potent acid-suppressing activity by inhibiting the H+,K+-ATPase enzyme in gastric parietal cells. []

Relevance: TAK-438 is the active moiety of Vonoprazan Fumarate, meaning that Vonoprazan Fumarate is metabolized in the body to release TAK-438, which then exerts the desired pharmacological effects. []

TAK-438F

Compound Description: TAK-438F is another designation for Vonoprazan Fumarate. []

TAK-438P

Compound Description: TAK-438P, Vonoprazan Pyroglutamate, is a water-soluble prodrug of Vonoprazan Fumarate being explored for its potential as an injectable formulation. [] It displays a more potent antisecretory effect than TAK-438F. []

Relevance: TAK-438P is structurally similar to Vonoprazan Fumarate and is metabolized to release the active moiety, TAK-438. It highlights the ongoing research to develop different formulations and prodrugs of Vonoprazan Fumarate with improved properties. []

M-I

Compound Description: M-I is a major oxidative metabolite of Vonoprazan Fumarate, formed primarily by the enzyme CYP3A4. [, ]

Relevance: This metabolite provides insights into the metabolic pathway of Vonoprazan Fumarate in the body. Understanding the metabolites is crucial for assessing potential drug interactions and safety profiles. [, ]

M-II-G

Compound Description: M-II-G is a major metabolite of Vonoprazan Fumarate in dogs, formed by the glucuronidation of a secondary metabolite (M-II) that originates from the non-oxidative metabolism of M-I. []

Relevance: This metabolite highlights the species-specific metabolism of Vonoprazan Fumarate. While M-II-G is predominant in dogs, it may have different levels of significance in humans. []

M-I-G

Compound Description: M-I-G is a glucuronide conjugate of the metabolite M-I and is a major component found in the bile of rats administered with Vonoprazan Fumarate. []

Relevance: Similar to M-II-G, M-I-G signifies a metabolic pathway of Vonoprazan Fumarate that involves conjugation reactions to increase water solubility for excretion. []

N-demethylated TAK-438

Compound Description: N-demethylated TAK-438 is a metabolite of Vonoprazan Fumarate observed specifically in in vitro studies, primarily formed by the enzyme CYP3A4. []

Relevance: This metabolite, though identified in vitro, emphasizes the potential for multiple metabolic pathways for Vonoprazan Fumarate. Further research is needed to confirm its presence and significance in vivo. []

TAK-438 N-sulfate

Compound Description: TAK-438 N-sulfate is a metabolite formed by the sulfation of TAK-438, the free base form of Vonoprazan Fumarate. This reaction is mainly catalyzed by the enzyme SULT2A1. []

Relevance: This metabolite highlights another metabolic pathway, sulfation, which contributes to the metabolism of Vonoprazan Fumarate. []

M-IV-Sul

Compound Description: M-IV-Sul is a metabolite of Vonoprazan Fumarate formed through a two-step process: sulfation of TAK-438 by SULT2A1, followed by oxidation of the resulting TAK-438 N-sulfate by CYP2C9. []

Relevance: The formation of M-IV-Sul highlights the complexity of Vonoprazan Fumarate's metabolic pathways, involving sequential reactions by different enzymes. []

1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine

Compound Description: This compound is a process-related impurity identified during the synthesis of Vonoprazan Fumarate. []

Relevance: Understanding and controlling the formation of such impurities is crucial for ensuring the quality and safety of the final drug product. []

Lansoprazole

Compound Description: Lansoprazole belongs to the proton pump inhibitor (PPI) class of drugs. [, ] PPIs are commonly used to treat acid-related disorders but have limitations, such as slower onset of action and variability in efficacy. [, ]

Relevance: Lansoprazole serves as a comparator drug in many studies evaluating the efficacy and safety of Vonoprazan Fumarate. Vonoprazan Fumarate has demonstrated a more rapid and potent acid-suppressing effect compared to lansoprazole in preclinical and clinical studies. [, ]

Rabeprazole

Compound Description: Rabeprazole is another PPI frequently used in the treatment of acid-related diseases. [, ]

Relevance: Similar to lansoprazole, rabeprazole is often used as a reference drug in clinical trials to assess the efficacy and safety profile of Vonoprazan Fumarate in various indications, including H. pylori eradication and reflux esophagitis. [, ]

Esomeprazole

Compound Description: Esomeprazole is a PPI that is commonly prescribed for the treatment of GERD and other acid-related conditions. [, ]

Relevance: Esomeprazole is another PPI that is compared with Vonoprazan Fumarate. [, ] In several studies, Vonoprazan Fumarate has exhibited superior efficacy compared to esomeprazole in terms of symptom relief and healing rates in patients with acid-related disorders. [, ]

Properties

CAS Number

881681-01-2

Product Name

Vonoprazan Fumarate

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine

Molecular Formula

C21H20FN3O6S

Molecular Weight

461.4644

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N

SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

TAK-438; TAK 438; TAK438

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.